molecular formula C20H16N2S2 B459216 6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 445265-75-8

6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B459216
CAS No.: 445265-75-8
M. Wt: 348.5g/mol
InChI Key: KWVLDPUENROASN-UHFFFAOYSA-N
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Description

6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a molecular formula of C20H16N2S2 and a molecular weight of 348.48 g/mol . This compound is characterized by its unique structure, which includes a quinoline core, a thienyl group, and a thioxo group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carbonitrile with phenyl isocyanate can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo and quinoline groups can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-2-sulfanyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a quinoline core, thienyl group, and thioxo group. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

445265-75-8

Molecular Formula

C20H16N2S2

Molecular Weight

348.5g/mol

IUPAC Name

6-phenyl-2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H16N2S2/c21-12-16-19(18-7-4-10-24-18)15-11-14(13-5-2-1-3-6-13)8-9-17(15)22-20(16)23/h1-7,10,14H,8-9,11H2,(H,22,23)

InChI Key

KWVLDPUENROASN-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=S)N2)C#N)C4=CC=CS4

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)C(=C(C(=S)N2)C#N)C4=CC=CS4

Origin of Product

United States

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